4-Bromoquinoline-8-carbonitrile
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Overview
Description
4-Bromoquinoline-8-carbonitrile is a heterocyclic compound that contains both nitrogen and carbon atoms in its ring structure. It has the molecular formula C10H5BrN2 and a molecular weight of 233.068 g/mol. This compound is part of the quinoline family, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .
Scientific Research Applications
4-Bromoquinoline-8-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Safety and Hazards
Future Directions
Quinoline derivatives, including 4-Bromoquinoline-8-carbonitrile, have attracted much attention due to their broad range of activities and applications . They are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance . Therefore, the development of efficient and versatile strategies towards this compound and other quinoline derivatives is highly desirable .
Mechanism of Action
Target of Action
Pharmacokinetics
The pharmacokinetic properties of 4-Bromoquinoline-8-carbonitrile are as follows :
- Absorption : High gastrointestinal absorption is predicted for this compound .
- Distribution : The compound is predicted to be able to cross the blood-brain barrier (BBB permeant) .
- Metabolism : It is not a substrate for P-glycoprotein and does not inhibit cytochrome P450 enzymes such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 .
- Excretion : Information about the excretion of this compound is not available in the current resources .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoquinoline-8-carbonitrile can be achieved through various methods. One common approach involves the use of ortho-propynol phenyl azides and TMSBr as an acid-promoter in a cascade cyclization reaction . This method allows for the efficient construction of 4-bromo quinolines with good functional group compatibility.
Industrial Production Methods: Industrial production methods for quinoline derivatives, including this compound, often involve green and sustainable chemical processes. These methods may include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions: 4-Bromoquinoline-8-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Catalysts: Transition metal catalysts, such as palladium, are often used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce complex heterocyclic compounds .
Comparison with Similar Compounds
- 8-Bromoquinoline-4-carbonitrile
- 4-Bromoquinoline
- 8-Quinolinecarbonitrile
Comparison: 4-Bromoquinoline-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it a valuable intermediate in various synthetic and industrial applications .
Properties
IUPAC Name |
4-bromoquinoline-8-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-4-5-13-10-7(6-12)2-1-3-8(9)10/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKWVLSWSZHDGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CC=N2)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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